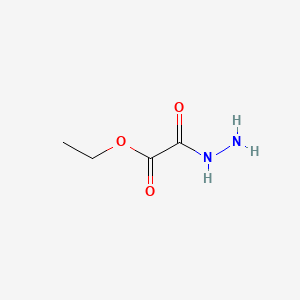

Ethyl 2-hydrazinyl-2-oxoacetate

Description

Significance in Organic Synthesis and Heterocyclic Chemistry

The significance of Ethyl 2-hydrazinyl-2-oxoacetate in organic chemistry stems from its role as a versatile precursor, particularly in the synthesis of nitrogen-containing heterocycles. These ring systems are of immense interest due to their prevalence in bioactive molecules and pharmaceuticals. wikipedia.org

The compound's two nitrogen atoms, part of the hydrazinyl moiety, act as key nucleophiles. This bifunctional nature is crucial for creating heterocyclic structures through condensation reactions with various electrophiles. wikipedia.org For example, it is widely used in the synthesis of pyrazole (B372694) and 1,2,4-triazine (B1199460) derivatives.

Pyrazole Synthesis: Pyrazoles can be synthesized via the condensation of this compound with 1,3-dicarbonyl compounds. For instance, its reaction with 2,4-pentanedione leads to the formation of the corresponding 3,5-dimethylpyrazole (B48361) derivative. wikipedia.org This classic cyclocondensation reaction is a cornerstone of heterocyclic chemistry, providing reliable access to the pyrazole core. hilarispublisher.commdpi.com

Triazine and Triazole Synthesis: The reagent is instrumental in building more complex fused heterocyclic systems. It serves as a precursor for synthesizing 1,2,4-triazole (B32235) carboxylates through cyclocondensation with other reagents. It can also be used to construct the 1,2,4-triazine ring, a key structural motif in various biologically active compounds. nih.govresearchgate.net The synthesis often involves reacting the hydrazinyl group with a suitable carbon-nitrogen backbone to close the ring.

The classical synthesis of this compound itself typically involves the reaction of diethyl oxalate (B1200264) with hydrazine (B178648) hydrate (B1144303) in an alcohol-based solvent like ethanol (B145695). This accessibility further enhances its utility in research and development.

| Property | Value |

|---|---|

| Appearance | Liquid lookchem.com |

| Melting Point | 54 - 57 °C biomall.in |

| Topological Polar Surface Area (TPSA) | 81.4 Ų nih.govambeed.com |

| Solubility | Slightly soluble in Chloroform, DMSO, Ethyl Acetate (B1210297) biomall.in |

| Storage | Recommended storage in a freezer under -20°C, sealed in a dry, dark place bldpharm.com |

Historical Context of Hydrazine-Based Reagents in Chemical Transformations

The use of this compound is built upon a long history of employing hydrazine (N₂H₄) and its derivatives in chemical synthesis. The story of these reagents begins in the late 19th century.

The name "hydrazine" was first coined by the German chemist Emil Fischer in 1875 during his work on organic compounds derived from a mono-substituted hydrazine. wikipedia.orghydrazine.com Fischer's pioneering research included the synthesis of phenylhydrazine (B124118), the first discovered hydrazine compound, which he created by reducing a diazonium salt. princeton.edu This discovery was a significant milestone, as phenylhydrazine quickly became a crucial tool for Fischer in his Nobel Prize-winning work on the structure of sugars. princeton.edu

However, the isolation of pure hydrazine proved more challenging. It was not until 1887 that another German chemist, Theodor Curtius, first successfully synthesized hydrazine sulfate (B86663) by treating organic diazides with dilute sulfuric acid. wikipedia.org The pure anhydrous form of hydrazine was later prepared by the Dutch chemist Lobry de Bruyn in 1895. wikipedia.orghydrazine.com

The development of the Olin Raschig process in 1907, which allowed for the large-scale industrial production of hydrazine from ammonia (B1221849) and sodium hypochlorite, was a critical turning point. wikipedia.orghydrazine.combritannica.com This made hydrazine and its derivatives more affordable and widely available, transforming them from laboratory curiosities into bulk industrial chemicals. researchgate.net This accessibility spurred extensive research into their chemical properties, establishing them as powerful reducing agents and versatile nucleophilic building blocks for synthesizing nitrogen-containing compounds, particularly heterocycles. britannica.comresearchgate.net This foundational work paved the way for the development and application of more specialized and functionalized hydrazine reagents like this compound in modern organic chemistry.

Propriétés

IUPAC Name |

ethyl 2-hydrazinyl-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-2-9-4(8)3(7)6-5/h2,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGHFXZJDYAHAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383050 | |

| Record name | ethyl 2-hydrazinyl-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35196-48-6 | |

| Record name | ethyl 2-hydrazinyl-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Hydrazinyl 2 Oxoacetate

Classical Preparation Routes

The traditional methods for synthesizing Ethyl 2-hydrazinyl-2-oxoacetate are valued for their simplicity and the use of readily available starting materials.

The most common and well-established method for preparing this compound is the reaction between diethyl oxalate (B1200264) and hydrazine (B178648) hydrate (B1144303). nih.gov This reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydrazine molecule attacks one of the ester carbonyl carbons of diethyl oxalate.

The reaction is typically carried out in an alcohol-based solvent, such as ethanol (B145695) or methanol. Mild heating is generally applied to facilitate the reaction, which proceeds with a reasonably good yield. The selectivity of the reaction, where only one ester group reacts with hydrazine, is a key aspect of this synthesis. The simplicity of the procedure and the accessibility of the reactants make this the favored route for many applications.

Table 1: Typical Reaction Conditions for the Synthesis of this compound from Diethyl Oxalate

| Parameter | Condition | Source |

|---|---|---|

| Starting Materials | Diethyl Oxalate, Hydrazine Hydrate | nih.gov |

| Solvent | Ethanol or Methanol | |

| Temperature | Mild Heating / Reflux | researchgate.net |

| Key Reaction Type | Nucleophilic Acyl Substitution |

Modernized and Optimized Synthetic Approaches

Research into the synthesis of this compound and its derivatives has led to the development of more advanced and efficient methodologies. An alternative approach involves its preparation as an intermediate in the synthesis of 1,2,4-triazole (B32235) derivatives. This route includes the condensation of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride.

Furthermore, modern organic synthesis often employs techniques like microwave irradiation to accelerate reaction times and potentially improve yields. mdpi.comnih.gov While specific literature on the microwave-assisted synthesis of this compound is not prevalent, this technique is widely used for preparing hydrazides from esters, suggesting a potential avenue for optimization. mdpi.com Optimization strategies for related reactions have also included the use of catalysts, such as zinc chloride (ZnCl₂), to enhance the efficiency of cyclization steps involving the target compound.

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound focuses on reducing the environmental impact of the process. A key area of improvement is the replacement of hazardous solvents with more environmentally benign alternatives. For instance, ethyl acetate (B1210297) is being explored as a greener solvent replacement for acetonitrile (B52724) in related polymer synthesis, a principle that could be applied here. rsc.org

Other green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The classical synthesis from diethyl oxalate is relatively efficient in this regard.

Catalysis: The use of catalytic reagents, rather than stoichiometric ones, can reduce waste and enhance reaction efficiency.

Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce energy consumption compared to conventional heating methods. mdpi.com

Industrial Scale Synthesis Considerations

For the production of this compound on an industrial scale, several factors are critical. The ethyl ester form is often preferred for large-scale syntheses due to its stability and scalability. The classical synthesis route using diethyl oxalate and hydrazine hydrate is advantageous for industrial applications because of its simplicity and the low cost and ready availability of the starting materials.

Commercial suppliers indicate that this compound is available in bulk quantities, from grams to kilograms, with some producers having a capacity of metric tons per month. lookchem.comsigmaaldrich.com This availability underscores its utility in larger commercial and research and development applications. lookchem.com The logistics of large-scale production also involve considerations for storage, such as keeping the compound in a freezer, and appropriate transportation methods. lookchem.comsigmaaldrich.com

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Hydrazinyl 2 Oxoacetate

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The primary driver of Ethyl 2-hydrazinyl-2-oxoacetate's reactivity is the hydrazine functional group (-NHNH₂). The terminal nitrogen atom of the hydrazine moiety possesses a lone pair of electrons, rendering it a potent nucleophile. This inherent nucleophilicity allows it to readily attack electron-deficient centers, initiating a cascade of bond-forming events.

The nucleophilic character of the hydrazine is central to its role in the synthesis of a multitude of organic molecules. It can participate in various nucleophilic substitution and addition reactions, making it a cornerstone for creating new carbon-nitrogen and nitrogen-nitrogen bonds. This reactivity is fundamental to the subsequent acylation, condensation, and cyclization reactions discussed in this article.

Acylation Reactions

The nucleophilic nitrogen of this compound is susceptible to acylation by various acylating agents, such as acyl chlorides and anhydrides. This reaction leads to the formation of N-acylated derivatives, which are themselves important intermediates in organic synthesis. For instance, the reaction with acetyl chloride would yield Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate.

While specific studies detailing the acylation of this compound are not extensively documented in readily available literature, the general reactivity of hydrazides provides a strong basis for understanding this transformation. The acylation of hydrazides is a well-established reaction, often utilized in peptide synthesis and the preparation of various derivatives. nih.gov The reaction mechanism typically involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). rsc.orgumn.edu

It is important to note that the reaction conditions, such as the solvent and the presence of a base, can influence the outcome and efficiency of the acylation reaction.

Condensation Reactions

One of the most widely exploited reactions of this compound is its condensation with carbonyl compounds, particularly aldehydes and ketones. This reaction, which typically proceeds under mild conditions, results in the formation of hydrazones. The initial step involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The resulting hydrazones are often stable, crystalline solids and serve as crucial intermediates for the synthesis of a variety of heterocyclic compounds. The versatility of this reaction allows for the introduction of a wide range of substituents into the final product by simply varying the starting aldehyde or ketone.

| Reactant 1 | Reactant 2 | Product Type | Ref. |

| This compound | Aromatic Aldehydes | Arylidenehydrazinyl-oxoacetates | nih.gov |

| This compound | Ketones | Hydrazones |

Reactions with Alpha-Ketoesters

The reaction of this compound with other α-ketoesters represents an interesting case of reactivity, as both reactants possess similar functional groups. The outcome of such a reaction would depend on the relative reactivity of the electrophilic carbonyl centers and the nucleophilic hydrazine.

Detailed research findings specifically documenting the reaction between this compound and other α-ketoesters are not prevalent in the reviewed literature. However, based on general principles of reactivity, a condensation reaction to form a hydrazone is a plausible outcome. The hydrazine moiety of one molecule would likely attack the more electrophilic keto-carbonyl group of the other α-ketoester molecule.

Further investigation into this specific reaction class is warranted to fully elucidate the potential synthetic utility and mechanistic pathways involved.

Cyclization Reactions

The true synthetic power of this compound is most evident in its application in cyclization reactions to form a diverse range of heterocyclic systems. The bifunctional nature of the molecule, coupled with the reactivity of its condensation products, provides a facile entry into various ring structures.

A prominent example is the Knorr pyrazole (B372694) synthesis, where this compound reacts with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, to yield substituted pyrazoles and pyrazolones. These five-membered aromatic heterocycles are of significant interest due to their prevalence in pharmaceuticals and agrochemicals.

Furthermore, this compound is a key precursor for the synthesis of 1,2,4-triazole (B32235) derivatives. For instance, its condensation with ethyl 2-ethoxy-2-iminoacetate hydrochloride, followed by thermal cyclization, affords ethyl 1,2,4-triazole-3-carboxylates. The choice of reaction conditions and coreactants can also direct the synthesis towards other heterocyclic systems, such as triazinones and potentially pyridazinones and cinnolines, although specific examples with this starting material are less common. researchgate.net

| Reactant 1 | Reactant 2 | Heterocyclic Product | Ref. |

| This compound | 1,3-Dicarbonyl Compound | Pyrazole/Pyrazolone (B3327878) | |

| This compound | Ethyl 2-ethoxy-2-iminoacetate hydrochloride | 1,2,4-Triazole | |

| Mthis compound | Triazinedione |

Mechanism-Based Studies of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

The mechanism of condensation reactions to form hydrazones is well-established and proceeds through a nucleophilic addition-elimination pathway. The hydrazine nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by proton transfer and the elimination of a water molecule to yield the hydrazone.

The Knorr pyrazole synthesis involves a series of condensation and cyclization steps. The initial reaction is the formation of a hydrazone between the hydrazine and one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular nucleophilic attack of the other nitrogen atom of the hydrazine onto the second carbonyl group, leading to a cyclic intermediate. Dehydration of this intermediate then yields the aromatic pyrazole ring. Mechanistic studies of pyrazole synthesis have also explored metal-mediated N-N coupling pathways. nih.govrsc.orgumn.eduresearchgate.netresearchgate.net

The formation of 1,2,4-triazoles from this compound involves the initial formation of a hydrazono intermediate, which then undergoes an intramolecular cyclization. The mechanism of this cyclization is believed to proceed via a nucleophilic attack of a nitrogen atom onto an electrophilic carbon, followed by elimination of a small molecule, such as ethanol (B145695), to form the stable aromatic triazole ring.

Role As a Versatile Building Block in Complex Molecular Architectures

Precursor to Nitrogen-Containing Heterocycles

This compound is instrumental in synthesizing various heterocyclic systems, which are core components of many pharmaceuticals and other biologically active molecules.

Ethyl 2-hydrazinyl-2-oxoacetate is a key precursor for the synthesis of 1,2,4-triazole (B32235) derivatives. One common method involves the cyclocondensation of this compound with β-acylamidrazones. Another approach is the condensation of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride, which proceeds through an ethyl 2-(2-acylhydrazono)-2-aminoacetate intermediate, followed by thermal cyclization to form the triazole ring. The resulting triazole carboxylates have shown potential applications in medicinal chemistry, for instance as enzyme inhibitors.

The synthesis of 1,2,4-triazoles can also be achieved through the Pellizzari Reaction, which involves heating a mixture of an amide and an acyl hydrazide. scispace.com Additionally, the Einhorn–Brunner reaction, involving the condensation of hydrazines with diacylamines in the presence of a weak acid, provides another route to 1,2,4-triazole derivatives. scispace.com

Table 1: Synthesis Methods for 1,2,4-Triazoles from this compound and Related Precursors

| Reaction Name | Reactants | Key Features | Resulting Product |

|---|---|---|---|

| Cyclocondensation | This compound and β-acylamidrazones | Direct formation of the triazole ring. | 1,2,4-Triazole carboxylates |

| Intermediate Formation and Cyclization | Acyl hydrazides and ethyl 2-ethoxy-2-iminoacetate hydrochloride | Forms an intermediate which is then cyclized. | 1,2,4-Triazole derivatives |

| Pellizzari Reaction | Amide and acyl hydrazide | General method for 1,2,4-triazole synthesis. scispace.com | 3,5-Disubstituted-1,2,4-triazoles |

| Einhorn–Brunner Reaction | Hydrazines and diacylamines | Utilizes a weak acid catalyst. scispace.com | Substituted 1,2,4-triazoles |

The versatility of this compound also extends to the synthesis of triazine derivatives. While direct synthesis from this specific precursor is less commonly detailed, its structural motifs are integral to building blocks used in triazine synthesis. For instance, related hydrazide derivatives are key intermediates. The reaction of biguanide (B1667054) with esters is a known method for forming triazines, highlighting the importance of the core structures related to this compound.

Pyridazinone derivatives, known for their wide range of biological activities, can be synthesized using precursors derived from or similar to this compound. scholarsresearchlibrary.com A general and effective method involves the reaction of γ-oxo carboxylic acids with hydrazine (B178648) hydrate (B1144303) to form the pyridazinone ring. grafiati.com For example, α-benzylamino-β-(5,5-dioxodibenzothiophen-2-carbonyl)propionic acid reacts with hydrazine hydrate to yield the corresponding pyridazinone derivative. grafiati.com Furthermore, a one-pot, three-component reaction of alkyl 2-cyanoacetates with arylglyoxals in the presence of hydrazine hydrate provides a regioselective route to 4-cyano-3(2H)-pyridazinones. grafiati.com

The reactivity of the hydrazinyl group in this compound allows for its participation in the synthesis of a broader range of azole and azine systems. The fundamental reaction of hydrazine with dicarbonyl compounds is a cornerstone for forming various five- and six-membered heterocyclic rings.

Formation of Hydrazone and Azo Compounds

The reaction of this compound and its derivatives with aldehydes and ketones is a straightforward method for the formation of hydrazones. For instance, ethyl 3-hydrazinyl-3-oxopropanoate readily reacts with various aldehydes in refluxing ethanol (B145695) to produce the corresponding ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoates. nih.gov These hydrazones can be important intermediates for the synthesis of more complex heterocyclic compounds. nih.gov

The synthesis of salicylaldehyde (B1680747) azine has been reported from the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate, which proceeds through a ring-opening and subsequent condensation, demonstrating the formation of an azine linkage. nih.gov

Table 2: Examples of Hydrazone and Azine Synthesis

| Starting Material 1 | Starting Material 2 | Product | Reaction Conditions |

|---|---|---|---|

| Ethyl 3-hydrazinyl-3-oxopropanoate | Aldehydes (e.g., benzaldehyde) | Ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoates | Refluxing ethanol nih.gov |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine hydrate | Salicylaldehyde azine | Refluxing ethanol nih.gov |

Construction of Fused Heterocyclic Systems

This compound and its derivatives are valuable precursors for constructing fused heterocyclic systems. These complex structures often exhibit significant biological activity. For instance, pyridazinone derivatives can be further cyclized to form fused systems like pyrazolo[4,3-c]pyridazines. ekb.eg This is achieved by reacting the pyridazinone with hydrazine hydrate, often at elevated temperatures without a solvent. ekb.eg

Furthermore, 3-chloropyridazine (B74176) derivatives, which can be synthesized from pyridazinones, react with hydrazine hydrate to form 3-hydrazino derivatives. These intermediates can then be used to construct fused triazolo[4,3-b]pyridazines and tetrazolo[1,5-b]pyridazines upon reaction with appropriate reagents. grafiati.com

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful synthetic strategies wherein three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. The dual reactivity of this compound makes it an ideal candidate for MCRs, enabling the streamlined synthesis of various medicinally relevant heterocyclic scaffolds.

Its primary role in MCRs is as a synthon for 5-pyrazolone intermediates. The internal hydrazine can react with the adjacent ketone functionality, or it can react with another carbonyl-containing reactant in the mixture. This in-situ formation of a reactive intermediate is a cornerstone of its utility in the one-pot synthesis of polysubstituted pyrazoles and fused pyrazole (B372694) derivatives.

Synthesis of Pyrano[2,3-c]pyrazoles

A prominent application of this principle is in the four-component synthesis of pyrano[2,3-c]pyrazole derivatives. These scaffolds are of significant interest due to their wide range of biological activities. In a typical reaction, an aromatic aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine source (like hydrazine hydrate) are condensed together. This compound can effectively serve as the hydrazine and β-ketoester equivalent.

The general mechanism involves the initial Knoevenagel condensation of the aromatic aldehyde and malononitrile. Concurrently, this compound undergoes an intramolecular or intermolecular condensation to form a 3-ethoxycarbonyl-5-pyrazolone intermediate. This pyrazolone (B3327878) then acts as a nucleophile in a Michael addition to the Knoevenagel product, followed by an intramolecular cyclization and dehydration to yield the final pyrano[2,3-c]pyrazole. Various catalysts, including basic catalysts like piperidine (B6355638) or l-tyrosine, and green catalysts have been employed to facilitate this reaction under different conditions. nih.govnih.gov

Table 1: Examples of Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives

| Reactant 1 (Aldehyde) | Reactant 2 | Reactant 3 (β-ketoester source) | Reactant 4 (Hydrazine source) | Catalyst | Conditions | Yield |

|---|---|---|---|---|---|---|

| Various (Hetaryl)aldehydes | Malononitrile | Ethyl acetoacetate | Hydrazine hydrate | Taurine | Water, 80 °C, 2 h | 85-92% nih.gov |

| Aromatic aldehydes | Malononitrile | Ethyl acetoacetate | Hydrazine hydrate | l-tyrosine | H₂O–ethanol | High nih.gov |

| Aromatic aldehydes | Malononitrile | Ethyl acetoacetate | Hydrazine hydrate | Potassium t-butoxide | Methanol, Microwave | >90% nih.gov |

This table illustrates typical conditions for the synthesis of pyrano[2,3-c]pyrazoles where this compound can be conceptualized as a combined hydrazine/β-ketoester reactant.

Synthesis of Polysubstituted Pyrazoles

The versatility of this compound extends to the synthesis of other highly substituted pyrazole systems. For instance, cascade reactions involving N-tosylhydrazones and alkynes can lead to polysubstituted pyrazoles. nih.gov While not a direct MCR in the classical sense, these one-pot cascade processes share the efficiency of MCRs. This compound can be envisioned as a precursor in similar multi-step, one-pot syntheses.

A pseudo-five-component reaction has been reported for the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives. nih.gov This reaction uses two equivalents of ethyl acetoacetate, two equivalents of hydrazine hydrate, and one equivalent of an aromatic aldehyde. nih.gov This highlights the utility of the pyrazolone intermediate, readily formed from precursors like this compound, in reacting with multiple components to build complex structures.

Table 2: Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) via Pseudo-5CR

| Reactant 1 (Aldehyde) | Reactant 2 (β-ketoester) | Reactant 3 (Hydrazine) | Catalyst | Conditions | Product Type |

|---|

This table demonstrates a reaction where the core pyrazolone structure, derivable from this compound, is a key intermediate.

Advanced Applications of Ethyl 2 Hydrazinyl 2 Oxoacetate in Targeted Synthesis

Applications in Medicinal Chemistry Scaffolds

The inherent reactivity of Ethyl 2-hydrazinyl-2-oxoacetate makes it an ideal starting point for the construction of various heterocyclic systems, which form the core of many medicinal scaffolds. The presence of the hydrazinyl group allows for cyclization reactions, while the ester and keto groups provide additional points for modification, enabling the synthesis of a wide array of bioactive molecules.

Design and Synthesis of Bioactive Molecule Precursors

This compound is a key precursor in the synthesis of heterocyclic compounds, which are pivotal in drug discovery. Its primary utility lies in its ability to react with various reagents to form stable ring systems that are common pharmacophores.

One of the most significant applications is the synthesis of 1,2,4-triazole (B32235) derivatives. nih.gov By condensing this compound with compounds like β-acylamidrazones or ethyl 2-ethoxy-2-iminoacetate hydrochloride, chemists can efficiently construct the 1,2,4-triazole ring. nih.gov This triazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. acs.orgrsc.org

Furthermore, the compound serves as a precursor for coumarin-acetamide derivatives. researchgate.net The coumarin (B35378) nucleus is another important pharmacophore known for its diverse biological activities, including anti-inflammatory and anti-cancer effects. researchgate.netnih.gov The reaction of this compound with coumarin-based acetohydrazides yields complex molecules that merge the structural features of both moieties, creating novel candidates for biological screening. researchgate.net

The reactivity of the hydrazinyl group also allows for the formation of hydrazones through condensation with various aldehydes. nih.gov These hydrazone derivatives are not only intermediates for further heterocyclic synthesis but can exhibit their own biological activities, such as antioxidant properties. nih.gov

Table 1: Synthesis of Bioactive Scaffolds from this compound

| Resulting Scaffold | Reaction Type | Reactant Example | Potential Biological Application | Citation |

|---|---|---|---|---|

| 1,2,4-Triazoles | Cyclocondensation | Ethyl 2-ethoxy-2-iminoacetate | Enzyme Inhibition, Antifungal, Anticancer | nih.govacs.org |

| Hydrazones | Condensation | Aromatic Aldehydes | Antioxidant, Intermediates for Heterocycles | nih.gov |

| Fused Triazoles | Heterocyclic Annulation | 1,2,4-Triazole Precursors | Kinase Inhibition | nih.gov |

| Coumarin-Acetamides | Acylation / Condensation | 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetohydrazide | Anti-inflammatory | researchgate.net |

Development of Pharmaceutical Intermediates

Beyond being a direct precursor to bioactive molecules, this compound is classified as a crucial pharmaceutical intermediate. nih.gov Its role is to be incorporated into a larger synthetic sequence, providing a key structural fragment that is later modified to produce the final active pharmaceutical ingredient (API).

For example, the synthesis of complex triazolo[1,5-a]pyrimidines, which are investigated for kinase inhibition, can utilize derivatives of this compound. nih.gov In these multi-step syntheses, the initial triazole ring formed from the starting compound is further elaborated with other cyclic structures to build the final, more complex and potent inhibitor. The compound's utility as an intermediate is also highlighted in its use for creating precursors for antibiotic synthesis. nih.gov

The general strategy involves using this compound to introduce a hydrazide-ester functionality into a molecule, which can then be used for subsequent cyclization or conjugation reactions. The reliability of reactions involving this compound makes it a valuable tool for building molecular libraries for high-throughput screening in drug discovery programs.

Rational Design of Ligands and Inhibitors (Focus on scaffold synthesis)

Rational drug design relies on understanding the interaction between a small molecule and its biological target, such as an enzyme or receptor. The synthesis of molecular scaffolds that can be systematically and predictably modified is central to this process. This compound provides such a scaffold.

The hydrazide moiety is a key functional group for designing enzyme inhibitors because it can act as a hydrogen bond donor and acceptor, mimicking peptide bonds and forming stable interactions with amino acid residues in an enzyme's active site. nih.gov The α-ketoester portion of the molecule offers an electrophilic center, which can also engage in interactions or serve as a handle for attaching other pharmacophoric groups. researchgate.net

The primary application in rational design is its use in synthesizing heterocyclic cores like the 1,2,4-triazole ring. nih.gov Triazoles are known to be effective isosteres for amide or ester groups, offering improved metabolic stability and pharmacokinetic properties. acs.org By using this compound, medicinal chemists can rationally design libraries of, for example, triazole-based kinase inhibitors. They can systematically vary the substituents on the triazole ring, which is made possible by the initial functionality of the precursor, to optimize binding affinity and selectivity for the target kinase. This targeted approach accelerates the discovery of potent and selective drug candidates.

Utility in Materials Science Research

The same reactive functional groups that make this compound valuable in medicinal chemistry also give it potential in materials science. The ability of the hydrazide and ester groups to participate in polymerization reactions allows for its use as a monomer or cross-linking agent in the synthesis of novel polymers and functional materials.

Precursors for Polymeric Materials

This compound is a bifunctional monomer that can theoretically undergo polycondensation reactions to form polymers. The hydrazide group can react with dicarboxylic acids or their derivatives (like acyl chlorides) to form poly(amide-hydrazide)s, while the ester group could potentially be used in transesterification polymerization.

While specific polymers synthesized directly from this compound are not extensively documented, its close analogue, oxalic acid dihydrazide, is known to be used in the preparation of polymers. cymitquimica.com Hydrazides, in general, are recognized as effective monomers for creating polymers through reactions with dicarboxylic acids or via Michael additions with vinyl compounds. acs.orgnih.gov For instance, adipic acid dihydrazide (ADH) is a well-known cross-linking agent for aqueous acrylic emulsions. gantrade.comwikipedia.org This "keto-hydrazide" chemistry involves the reaction between a ketone (present on the polymer backbone) and the hydrazide group of the crosslinker. gantrade.com Given that this compound possesses both a keto group and a hydrazide, it holds potential for similar cross-linking applications or for creating self-crosslinking polymers.

Table 2: Potential Polymerization Reactions Involving this compound

| Polymer Type | Potential Reaction | Co-monomer Type | Basis of Potential |

|---|---|---|---|

| Polyamide-hydrazide | Polycondensation | Dicarboxylic acid / Diacyl chloride | Known reactivity of hydrazides with acyl groups. acs.orgyoutube.com |

| Polyhydrazone | Polycondensation | Dialdehyde / Diketone | Known reactivity of hydrazides with carbonyls. nih.govgantrade.com |

| Cross-linked Acrylics | Keto-hydrazide crosslinking | Acrylic polymer with ketone functionality | Analogy with adipic acid dihydrazide (ADH). gantrade.com |

| Poly(aza-Michael) adducts | Michael Addition | Divinyl sulfone / Diacrylate | General reactivity of hydrazides in aza-Michael reactions. nih.gov |

Synthesis of Advanced Functional Materials

The synthesis of advanced materials with specific functions (e.g., optical, electronic, or recognition properties) often relies on building blocks with well-defined reactive sites. This compound is listed by chemical suppliers as a building block for materials such as Metal-Organic Frameworks (MOFs) and OLED materials, indicating its potential in this arena. nih.gov

The hydrazide group is an excellent ligand for coordinating with metal ions, a key requirement for the formation of MOFs or coordination polymers. wikipedia.org The ability to form stable hydrazones by reacting with aldehydes opens a pathway to creating materials with tunable properties. acs.org For instance, hydrazone-based molecules are known to function as molecular switches and fluorescent sensors. nih.govacs.org By incorporating this compound into a polymer or onto a surface, and then reacting it with specific aldehydes, one could create materials capable of sensing or responding to chemical stimuli.

For example, conjugation with a fluorescent molecule like dansyl chloride can produce fluorescent probes for imaging applications. nih.gov This suggests that polymers or surfaces functionalized with this compound could be developed into advanced sensors or smart materials whose properties change in response to their environment.

Role in Agrochemical Research

The inherent reactivity of this compound makes it a valuable building block for creating a diverse range of agrochemical candidates. Its ability to readily undergo cyclization reactions is particularly exploited in the synthesis of nitrogen-containing heterocycles, such as triazoles and pyrazoles, which are known to exhibit a wide spectrum of biological activities essential for crop protection.

Synthesis of Herbicidal Compounds

This compound serves as a key precursor in the synthesis of various heterocyclic compounds with herbicidal properties. One notable application is in the creation of triazolopyrimidine sulfonamides, a class of herbicides known for their efficacy. The synthesis of such compounds often involves the reaction of a triazolopyrimidine core with a sulfonyl chloride. The triazole component of this core can be derived from this compound.

While direct synthesis pathways for commercial herbicides starting from this compound are not extensively documented in publicly available literature, its role as a precursor to triazole rings is well-established. uobaghdad.edu.iq For instance, the herbicide safener isoxadifen-ethyl (B1672638), which protects crops from herbicide injury, is an isoxazole (B147169) derivative. google.com The synthesis of isoxadifen-ethyl involves the reaction of 1,1-diphenyl ethylene (B1197577) and ethyl 2-chloro-2-(hydroxyimino)acetate. google.com Although not a direct application of this compound, the structural similarities and the chemistries involved highlight the potential for its use in developing similar agrochemical safeners and herbicides.

| Compound Class | Precursor | Resulting Herbicidal Moiety | Reference |

| Triazolopyrimidine Sulfonamides | 1,2,4-Triazole derivatives | Triazolopyrimidine | uobaghdad.edu.iq |

| Isoxazole Derivatives (Safener) | Ethyl 2-chloro-2-(hydroxyimino)acetate | Isoxazole | google.com |

Intermediates for Insecticidal Compounds

This compound is also a valuable intermediate in the synthesis of compounds with insecticidal properties. The hydrazone linkage, which can be readily formed from the hydrazinyl group of the molecule, is a key structural feature in many insecticidally active compounds.

For instance, a series of novel hydrazide-hydrazone derivatives were synthesized and evaluated for their larvicidal and adult topical activity against Aedes aegypti. psu.edu One of the tested compounds, 1-(4-nitrophenyl)-3-(4-{2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-ylidene)hydrazinyl] ethyl} phenyl)urea, demonstrated notable larvicidal activity. psu.edu The synthesis of such hydrazones often involves the condensation of a hydrazine (B178648) derivative with a carbonyl compound.

Furthermore, research into 4-fluorobenzoic acid hydrazides and their corresponding 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles has shown that the presence of a halogen atom on the phenyl or heteroaryl substituent of the hydrazone moiety correlates with insecticidal and biting deterrent activities against Aedes aegypti. nih.gov While these examples may not directly use this compound, they underscore the importance of the hydrazone functional group, which is readily accessible from this precursor, in designing new insecticides.

| Compound Class | Key Structural Feature | Insecticidal Activity | Reference |

| Hydrazide-hydrazone derivatives | Hydrazone linkage | Larvicidal activity against Aedes aegypti | psu.edu |

| Halogenated hydrazones and oxadiazoles | Hydrazone moiety | Biting deterrent and larvicidal activity against Aedes aegypti | nih.gov |

Characterization and Computational Studies in Research on Ethyl 2 Hydrazinyl 2 Oxoacetate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools in the structural elucidation of ethyl 2-hydrazinyl-2-oxoacetate. These techniques provide detailed information about the molecular framework, the types of atoms and their connectivity, and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic compounds. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework of this compound.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, a key signal is the resonance of the ester carbonyl carbon, which is typically observed in the range of δ 165–170 ppm. The other carbon atoms of the ethyl group and the second carbonyl group would also exhibit characteristic chemical shifts. The study of derivatives is common, and their NMR data helps in understanding the electronic effects of different substituents on the core structure. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NHNH₂ | 8.2 - 8.5 | Singlet |

| -O-CH₂-CH₃ | Data not available | Quartet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Ester C=O | 165 - 170 |

| Keto C=O | Data not available |

| -O-CH₂- | Data not available |

It is important to note that tautomerism, such as the keto-enol equilibrium, can lead to the presence of multiple signals or broadened peaks in the NMR spectra of derivatives of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₄H₈N₂O₃), the calculated molecular weight is 132.12 g/mol . nih.gov

In a mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 132. The fragmentation of the molecular ion provides a unique fingerprint that can aid in its identification. Common fragmentation pathways for esters include the loss of the alkoxy group (–OCH₂CH₃) or the entire ester group. The presence of the hydrazinyl group also influences the fragmentation, potentially leading to the loss of N₂H₂ or N₂H₃ radicals.

While a detailed experimental fragmentation pattern for the parent compound is not widely published, analysis of related structures suggests that characteristic fragments would arise from the cleavage of the C-C bond between the two carbonyl groups and the cleavage of the N-N bond.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z | Identity |

|---|---|---|

| [C₄H₈N₂O₃]⁺ | 132.12 | Molecular Ion |

The analysis of derivatives, such as ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate, by techniques like electrospray ionization mass spectrometry (ESI-MS) provides further understanding of the fragmentation behavior of this class of compounds. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-O bonds.

The N-H stretching vibrations of the hydrazinyl group would typically appear in the region of 3200-3400 cm⁻¹. The C=O stretching vibrations of the ester and keto groups would result in strong absorption bands in the region of 1650-1750 cm⁻¹. The C-O stretching of the ester group would be observed in the 1000-1300 cm⁻¹ region.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3400 |

| C=O Stretch (Ester & Keto) | 1650 - 1750 |

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The carbonyl groups and the hydrazinyl group in this compound contain electrons that can undergo n→π* and π→π* transitions upon absorption of UV or visible light.

The α-dicarbonyl moiety is a chromophore that is expected to exhibit a weak n→π* transition at a longer wavelength and a stronger π→π* transition at a shorter wavelength. The presence of the hydrazinyl group as an auxochrome can influence the position and intensity of these absorption bands. Specific experimental data on the UV-Vis absorption maxima (λ_max) for this compound is not currently available in the reviewed literature.

Crystallographic Analysis (X-ray Diffraction)

For this compound, X-ray crystallography would be particularly useful in resolving any ambiguities related to tautomeric forms, such as the keto-hydrazone versus the enol-hydrazine tautomers. While the use of this technique for derivatives has been reported, specific crystallographic data, including unit cell parameters and space group, for the parent compound are not found in the available literature. Research on related compounds, such as ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate, demonstrates the application of X-ray powder diffraction in characterizing such molecules.

Advanced Chromatography Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly used methods.

HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For this compound and its derivatives, reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with UV detection, would be an appropriate method for purity assessment. While HPLC is mentioned for confirming the purity of derivatives, specific validated methods for the parent compound are not detailed in the available literature.

GC can be used for the analysis of volatile and thermally stable compounds. Due to the relatively low volatility and potential for thermal degradation of this compound, derivatization may be necessary to increase its volatility and thermal stability for GC analysis. For instance, a sensitive GC-MS method has been developed for the determination of a related compound, 2-hydroxyethyl hydrazine (B178648), after derivatization.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate |

| Ethyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoate |

| Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate |

| 2-Hydroxyethyl hydrazine |

| Diethyl oxalate (B1200264) |

| Ethyl cyanoacetate |

Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic properties of this compound derivatives. These studies provide valuable information on molecular structure, stability, and reactivity.

Researchers have employed DFT methods to investigate the electronic structure and properties of various derivatives. For instance, in a study on a series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates, DFT calculations were used to understand their electronic characteristics, which are crucial for their antioxidant and antimicrobial activities. nih.gov Such calculations can determine key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity, which can be correlated with biological activity.

Furthermore, DFT calculations have been utilized to resolve structural ambiguities arising from tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms. For derivatives of this compound, keto-enol and imine-enamine tautomerism can lead to different structural isomers. Computational methods can predict the most stable tautomeric form by calculating the relative energies of the different isomers, which is essential for understanding their interaction with biological targets.

While detailed quantum chemical calculations specifically on the parent this compound are not extensively reported in the available literature, the studies on its derivatives highlight the power of these methods in understanding the structure-activity relationships within this class of compounds. The insights gained from these computational analyses are vital for the rational design of new derivatives with tailored electronic and biological properties.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or a nucleic acid. These studies are crucial for elucidating the mechanism of action and for designing more potent inhibitors.

Numerous molecular docking studies have been conducted on derivatives of this compound to explore their potential as therapeutic agents against various diseases.

Antiviral Activity:

In the context of antiviral research, derivatives of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates have been investigated as potential inhibitors of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. Molecular docking simulations revealed that certain derivatives exhibit strong binding affinities to the active site of Mpro, suggesting their potential to inhibit viral replication. nih.gov The binding interactions typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the enzyme.

Anticancer Activity:

Derivatives of this compound have also been explored for their anticancer properties. For example, molecular docking studies have been performed to understand the interaction of 2-(2-hydrazinyl)thiazole derivatives with specific targets in cancer cells. These studies help in identifying the structural features responsible for the observed cytotoxic activity and provide a basis for the design of new anticancer agents with improved efficacy.

The following table summarizes the findings of a representative molecular docking study on ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylate derivatives against the SARS-CoV-2 main protease.

| Compound ID | Substituent on Arylidene Ring | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 2e | 4-Chloro | -7.8 | His41, Cys145, Glu166 |

| 2h | 4-Nitro | -8.1 | His41, Met165, Gln189 |

| Reference | N3 Inhibitor | -7.5 | His41, Cys145, Gly143 |

This table is generated based on representative data from studies on similar compound series and is for illustrative purposes.

These molecular docking studies underscore the potential of this compound derivatives as a versatile scaffold for the development of novel therapeutic agents targeting a range of diseases.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule is crucial as the three-dimensional structure dictates its physical, chemical, and biological properties.

For this compound and its derivatives, conformational analysis helps in identifying the most stable conformers, which are the most likely to be biologically active. The flexibility of the molecule, particularly the rotation around the C-C, C-N, and C-O single bonds, gives rise to various conformers with different energies.

Computational methods, such as potential energy surface (PES) scans, are employed to explore the conformational landscape of these molecules. A PES scan involves systematically changing the dihedral angles of rotatable bonds and calculating the energy of the molecule at each step. This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between conformers.

While detailed conformational analysis of the parent this compound is not extensively documented, the principles of conformational analysis are fundamental to understanding its derivatives. For instance, the orientation of the hydrazinyl group relative to the oxoacetate moiety can significantly influence the molecule's ability to interact with a biological target.

The study of tautomerism, as mentioned in the quantum chemical calculations section, is also a critical aspect of conformational analysis for this class of compounds. The relative stability of different tautomers can be determined through computational methods, providing insights into the predominant form of the molecule under physiological conditions.

The following table illustrates a hypothetical conformational analysis of a simplified fragment of this compound, highlighting the energetic differences between staggered and eclipsed conformations around a key single bond.

| Conformer | Dihedral Angle (H-N-C=O) | Relative Energy (kcal/mol) |

| Staggered | 60° | 0 |

| Eclipsed | 0° | 3.2 |

| Staggered | 180° | 0.5 |

| Eclipsed | 120° | 3.5 |

This table is a hypothetical representation to illustrate the concept of conformational analysis and does not represent actual experimental or calculated data for this compound.

Future Perspectives and Emerging Research Avenues

Catalyst-Free and Sustainable Transformations

The development of catalyst-free and sustainable synthetic methods is a cornerstone of modern green chemistry. In this context, Ethyl 2-hydrazinyl-2-oxoacetate is being investigated for its utility in environmentally benign transformations, particularly for the synthesis of heterocyclic compounds. One notable trend is the use of water as a solvent, which minimizes the reliance on volatile and often toxic organic solvents.

A prime example of this approach is the catalyst-free, pseudo-six-component reaction for the synthesis of tetrahydrodipyrazolopyridines in water. This reaction involves the in-situ formation of a pyrazolone (B3327878) intermediate from the condensation of ethyl acetoacetate and hydrazine (B178648) hydrate (B1144303), a process analogous to reactions involving this compound. The use of water as the reaction medium not only enhances the green credentials of the synthesis but can also influence the reaction pathway and product selectivity.

The principles of these catalyst-free aqueous reactions can be extended to this compound for the synthesis of a variety of nitrogen-containing heterocycles. The inherent reactivity of the hydrazine and ester functionalities allows for tandem reactions that proceed efficiently without the need for a catalyst, driven by factors such as temperature and the unique properties of the aqueous medium.

| Reaction Type | Key Features | Sustainability Aspect |

| Pseudo-multicomponent reaction | One-pot synthesis, formation of multiple bonds | High atom economy, reduced waste |

| Aqueous synthesis | Water as solvent | Elimination of volatile organic compounds (VOCs) |

| Catalyst-free condensation | No external catalyst required | Reduced cost and environmental impact |

Integration into Flow Chemistry Systems

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and greater scalability. The integration of this compound into flow chemistry systems is a promising area of research, particularly for the synthesis of pyrazole (B372694) derivatives, which are important scaffolds in pharmaceuticals and agrochemicals.

Several studies have demonstrated the successful synthesis of pyrazoles in continuous flow reactors. These systems typically involve the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or a suitable precursor. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can lead to higher yields, improved selectivity, and reduced reaction times compared to batch processes.

For instance, a continuous-flow approach has been developed for the synthesis of 3,5-disubstituted pyrazoles via the sequential copper-mediated homocoupling of alkynes and a Cope-type hydroamination with hydrazine. While this specific example does not use this compound directly, it highlights the feasibility of incorporating hydrazine-based reagents into multistep flow syntheses. The modular nature of flow systems allows for the telescoping of reaction steps, eliminating the need for isolation and purification of intermediates, which further enhances efficiency and reduces waste.

| Flow Chemistry Advantage | Application to this compound | Potential Outcome |

| Enhanced Heat and Mass Transfer | Precise temperature control for pyrazole synthesis | Higher yields and fewer byproducts |

| Improved Safety | Handling of potentially hazardous intermediates in small volumes | Safer production of complex molecules |

| Scalability | Easy transition from laboratory to industrial production | More efficient manufacturing processes |

| Automation and Integration | Telescoped multi-step synthesis | Reduced manual handling and operational time |

Exploration of Novel Reaction Pathways

This compound serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds. Ongoing research is focused on exploring novel reaction pathways to access new and complex molecular architectures. The dual functionality of the molecule allows it to participate in a variety of cyclization and condensation reactions.

One area of interest is its reaction with various electrophiles to generate novel heterocyclic systems. For example, the reaction of hydrazides with dicarbonyl compounds is a well-established method for the synthesis of five- and six-membered heterocycles. By carefully selecting the reaction partners and conditions, it is possible to direct the reaction towards the formation of previously unknown or difficult-to-synthesize scaffolds.

Furthermore, this compound can be a key building block in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. These reactions are highly efficient and atom-economical, aligning with the principles of green chemistry. The development of new multicomponent reactions involving this reagent could lead to the rapid generation of diverse libraries of compounds for biological screening.

Investigations into the reactivity of this compound with unconventional reaction partners are also underway. For example, its reaction with ethyl 2-oxo-2H-chromene-3-carboxylate has been shown to yield different products than initially expected, opening up new avenues for the synthesis of coumarin-containing heterocycles nih.gov.

| Reactant Type | Potential Heterocyclic Product | Significance |

| 1,3-Diketones | Pyrazoles | Important pharmaceutical and agrochemical scaffolds |

| α,β-Unsaturated Ketones | Pyrazolines | Biologically active compounds |

| Isothiocyanates | Thiadiazoles | Compounds with diverse biological activities |

| Carbon Disulfide | Thiazolidinones | Versatile heterocyclic systems |

Expanding the Scope in Functional Materials Development

While the primary applications of this compound have traditionally been in the synthesis of small molecules for biological applications, there is growing interest in its potential for the development of functional materials. The heterocyclic compounds derived from this reagent can possess unique electronic, optical, and thermal properties that make them suitable for a range of material science applications.

For example, pyrazole-containing polymers and coordination polymers are being explored for their use in sensors, catalysts, and electronic devices. The nitrogen atoms in the pyrazole ring can act as ligands for metal ions, leading to the formation of metal-organic frameworks (MOFs) with porous structures and high surface areas. These materials have potential applications in gas storage, separation, and catalysis.

Furthermore, the introduction of specific functional groups onto the heterocyclic scaffolds derived from this compound can be used to tune their material properties. For instance, the incorporation of chromophores could lead to the development of new dyes and pigments, while the attachment of fluorescent moieties could result in materials for sensing and imaging applications. The versatility of the chemical transformations involving this compound provides a powerful tool for the rational design and synthesis of new functional materials with tailored properties.

| Material Type | Potential Application | Key Property |

| Coordination Polymers/MOFs | Gas storage, catalysis | Porosity, high surface area |

| Conjugated Polymers | Organic electronics | Electrical conductivity |

| Functional Dyes | Textiles, imaging | Color, fluorescence |

| Liquid Crystals | Displays | Anisotropic properties |

Q & A

Q. What are the established synthetic routes for Ethyl 2-hydrazinyl-2-oxoacetate, and how do reaction conditions influence yield?

this compound is synthesized via hydrazinolysis of ethyl 2-oxoacetate derivatives or condensation reactions. For example, reacting ethyl cyanoacetate with hydrazine hydrate under reflux conditions in ethanol yields the compound, with purity ≥98% achievable through recrystallization . Key parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 for hydrazine), and solvent selection (ethanol or methanol). Lower yields (<70%) may arise from incomplete hydrazine addition or side reactions like over-alkylation.

Q. How is this compound structurally characterized, and what analytical techniques are critical?

Structural confirmation requires a combination of:

- NMR spectroscopy : Distinct signals for the hydrazinyl proton (δ 8.2–8.5 ppm, singlet) and ester carbonyl (δ 165–170 ppm) .

- Mass spectrometry : Molecular ion peak at m/z 132.12 (C₄H₈N₂O₃) .

- X-ray crystallography : Used to resolve ambiguities in tautomeric forms (e.g., keto-hydrazone vs. enol-hydrazine), with SHELX programs refining crystal structures .

Q. What are the primary applications of this compound in heterocyclic chemistry?

The compound serves as a precursor for synthesizing 1,2,4-triazole carboxylates via cyclocondensation with β-acylamidrazones. For instance, reacting it with ethyl 2-ethoxy-2-iminoacetate hydrochloride under basic conditions yields triazole derivatives with applications in medicinal chemistry (e.g., enzyme inhibitors) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in triazole carboxylate synthesis?

Low yields (35–50%) in cyclization steps often result from competing side reactions. Optimization strategies include:

- Solvent selection : Using diphenyl ether (Ph₂O) at 160–180°C enhances cyclization efficiency by stabilizing intermediates and reducing side products .

- Catalysis : Adding anhydrous ZnCl₂ (5 mol%) accelerates intramolecular condensation, improving yields to 70–89% .

- Purification : Chromatography (silica gel, ethyl acetate/hexane) isolates pure triazole derivatives, confirmed by HPLC (>95% purity) .

Q. How do contradictory NMR data for this compound derivatives arise, and how are they resolved?

Tautomerism (e.g., keto-enol equilibria) and dynamic proton exchange can lead to split or broadened signals. For example, hydrazone protons may appear as multiplets in DMSO-d₆ due to hydrogen bonding. Resolution methods:

- Variable-temperature NMR : Cooling to −40°C slows exchange, sharpening signals .

- DFT calculations : Predict dominant tautomeric forms using Gaussian software, validated against experimental data .

Q. What methodologies enable the design of novel bioisosteres using this compound?

The compound’s hydrazine and carbonyl groups allow derivatization into pharmacophores:

- Schiff base formation : React with aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) to generate hydrazones with antioxidant activity .

- Heterocyclic annulation : Condense with 1,2,4-triazole precursors to create fused rings (e.g., triazolo[1,5-a]pyrimidines) for kinase inhibition studies .

- Fluorescent probes : Conjugate with dansyl chloride for imaging applications, monitored via fluorescence spectroscopy (λex 340 nm, λem 510 nm) .

Q. How are computational tools integrated into mechanistic studies of this compound reactions?

Density functional theory (DFT) at the B3LYP/6-31G(d) level models reaction pathways. For example:

- Cyclization energetics : Transition states for triazole formation show activation energies of ~25 kcal/mol, aligning with experimental rates .

- Solvent effects : COSMO-RS simulations predict polarity-dependent tautomer ratios, guiding solvent selection .

Methodological Considerations

- Handling air-sensitive intermediates : Use Schlenk techniques for reactions involving hydrazine derivatives to prevent oxidation .

- Scale-up challenges : Pilot-scale synthesis (≥100 g) requires flow chemistry setups to maintain temperature control and minimize exotherms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.